Mass Spectrometric Differentiation: Octanal-d16 (m/z 144) vs. Octanal-d4 (m/z 132) vs. Octanal (m/z 128)
Octanal-d16 provides a +16 Da mass shift relative to unlabeled octanal (m/z 128), enabling unambiguous differentiation in mass spectrometry. This contrasts with the commonly used octanal-d4, which provides only a +4 Da mass shift (m/z 132). In complex biological and food matrices, the +4 Da shift of octanal-d4 may be insufficient to avoid isobaric interferences from co-eluting matrix components or isotopic peaks from the native analyte . The +16 Da shift of Octanal-d16 ensures a wider analytical window, particularly in high-resolution mass spectrometry (HRMS) and selected ion monitoring (SIM) modes, reducing the risk of cross-talk and improving the limit of quantitation (LOQ) .
| Evidence Dimension | Mass-to-charge ratio (m/z) of molecular ion [M]+ |
|---|---|
| Target Compound Data | m/z 144 for C8D16O |
| Comparator Or Baseline | Octanal-d4: m/z 132; Octanal: m/z 128 |
| Quantified Difference | Octanal-d16 vs. Octanal: +16 Da; Octanal-d16 vs. Octanal-d4: +12 Da |
| Conditions | GC-MS or LC-MS with electron ionization (EI) or electrospray ionization (ESI) |
Why This Matters
A larger mass shift reduces isobaric interferences and enhances method selectivity, making Octanal-d16 the preferred choice for complex sample matrices.
